molecular formula C14H11Cl2N3 B14149303 N-(3-chlorophenyl)quinazolin-4-amine Hydrochloride CAS No. 146871-70-7

N-(3-chlorophenyl)quinazolin-4-amine Hydrochloride

Cat. No.: B14149303
CAS No.: 146871-70-7
M. Wt: 292.2 g/mol
InChI Key: KJSNIHYRHGBGAQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride typically involves the reaction of 3-chloroaniline with anthranilic acid or its derivatives. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. One common method involves the condensation of 3-chloroaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid, followed by cyclization to form the quinazoline ring.

Industrial Production Methods

In industrial settings, the production of N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly in the treatment of lung and pancreatic cancers.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. In cancer research, the compound has been shown to inhibit the activity of certain tyrosine kinases, leading to the suppression of tumor cell proliferation and induction of apoptosis. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride can be compared with other quinazoline derivatives such as:

    Erlotinib: A quinazoline derivative used in the treatment of non-small cell lung cancer.

    Gefitinib: Another quinazoline-based drug used for the treatment of certain types of breast cancer.

    Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.

Uniqueness

The uniqueness of N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride lies in its specific chemical structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research.

Properties

CAS No.

146871-70-7

Molecular Formula

C14H11Cl2N3

Molecular Weight

292.2 g/mol

IUPAC Name

N-(3-chlorophenyl)quinazolin-4-amine;hydrochloride

InChI

InChI=1S/C14H10ClN3.ClH/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14;/h1-9H,(H,16,17,18);1H

InChI Key

KJSNIHYRHGBGAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl.Cl

Origin of Product

United States

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